(E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide
Beschreibung
Eigenschaften
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-3-19-14-8-5-13(6-9-14)17-16(18)11-10-15-7-4-12(2)20-15/h4-11H,3H2,1-2H3,(H,17,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQTUQGDYJDKAQ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features an acrylamide backbone with an ethoxy group and a furan moiety, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 255.317 g/mol.
The biological activity of (E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide can be attributed to several mechanisms:
- Electrophilic Interactions : The acrylamide group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites on biological macromolecules.
- Hydrogen Bonding : The presence of the ethoxy and furan groups facilitates hydrogen bonding, which may enhance binding affinity to target proteins or enzymes.
- Modulation of Enzyme Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression, indicating potential anticancer properties.
Anticancer Properties
Several studies have investigated the anticancer effects of compounds structurally related to (E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide. For instance:
- In Vitro Studies : Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. These effects are often mediated through the activation of caspase pathways, leading to programmed cell death.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (breast cancer) | 15 | Caspase activation |
| B | A549 (lung cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various acrylamide derivatives, including (E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide. The results indicated that the compound effectively inhibited tumor growth in xenograft models, with a significant reduction in tumor size compared to controls.
Antimicrobial Efficacy Study
Another investigation focused on the antimicrobial properties of this compound against multiple bacterial strains. The findings revealed that it could inhibit the growth of resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the key synthetic routes and reaction conditions for synthesizing (E)-N-(4-ethoxyphenyl)-3-(5-methylfuran-2-yl)acrylamide?
The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 5-methylfuran-2-carbaldehyde with acryloyl chloride in the presence of a base (e.g., triethylamine) to form the acrylamide backbone.
- Step 2 : Coupling with 4-ethoxyaniline under controlled temperatures (0–5°C) in anhydrous dichloromethane.
- Purification : Column chromatography with ethyl acetate/hexane mixtures is used to isolate the (E)-isomer, confirmed by H NMR and HPLC .
Q. Which spectroscopic and analytical techniques are essential for structural confirmation?
- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify regiochemistry and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
- X-ray Crystallography : Optional for absolute configuration determination if single crystals are obtained .
Q. What are the preliminary biological screening protocols for this compound?
- In vitro assays : Antiproliferative activity against cancer cell lines (e.g., MTT assay), with IC values calculated.
- Enzyme inhibition studies : Kinase or protease inhibition assays, using ATP/GTP analogs as controls .
Q. How can researchers address solubility challenges in biological assays?
- Use DMSO as a stock solvent (≤0.1% final concentration to avoid cytotoxicity).
- For aqueous solutions, employ surfactants (e.g., Tween-80) or cyclodextrin-based formulations .
Advanced Questions
Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?
- Temperature : Lower temperatures (0–5°C) favor the (E)-isomer by reducing thermal isomerization.
- Catalysts : Lewis acids like ZnCl may improve coupling efficiency.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require rigorous drying to avoid hydrolysis .
Q. What strategies resolve contradictions in biological activity data across studies?
- Standardize assays : Use identical cell lines (e.g., HeLa, MCF-7) and protocols for IC determination.
- Purity validation : Ensure >95% purity via HPLC and quantify trace impurities (e.g., unreacted starting materials).
- Control experiments : Include reference compounds (e.g., gefitinib for kinase inhibition) to calibrate assay sensitivity .
Q. How do computational methods predict interactions with biological targets?
- Molecular docking : Use software like AutoDock to model binding poses with EGFR or other kinases.
- Quantum mechanical calculations : DFT studies to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
Q. What are the challenges in characterizing physical properties like melting point and stability?
- Hygroscopicity : The compound may absorb moisture, requiring analysis under inert atmospheres.
- Thermal degradation : TGA-DSC to assess decomposition temperatures.
- Solution stability : Monitor pH-dependent hydrolysis via UV-Vis spectroscopy .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Substituent effects : Replace the 4-ethoxyphenyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity.
- Furan ring modifications : Introduce methyl or chloro substituents to modulate lipophilicity and bioavailability .
Q. What experimental designs elucidate the mechanism of action in cancer cells?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
